![molecular formula C8H4N4O2 B571730 3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione CAS No. 111886-16-9](/img/structure/B571730.png)
3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione
描述
3,5-Dihydroimidazo[4,5-f]benzimidazole-4,8-dione is a heterocyclic compound featuring fused imidazole and benzimidazole rings with two ketone groups at positions 4 and 6. Its structure confers unique electronic and steric properties, making it a candidate for studying bioreductive activity, particularly in hypoxic environments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized aromatic compounds with halogens, nitro groups, or sulfonic acid groups.
科学研究应用
Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials such as conductive polymers and metal-organic frameworks (MOFs).
作用机制
The mechanism of action of Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its unique electronic properties allow it to participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Benzimidazole-4,7-dione Derivatives (e.g., Compounds 5a–d)
- Structure : These compounds lack the imidazole fusion present in the target compound but retain the benzimidazole core with ketone groups at positions 4 and 7 .
- Synthesis : Synthesized via cyclocondensation of diamines with aldehydes in anhydrous solvents, followed by oxidation steps .
- Activity: Exhibited antiproliferative effects against A549 lung cancer cells, with IC₅₀ values ranging from 5–20 μM under normoxic conditions. Compounds 5a–c showed hypoxia-selective cytotoxicity, though less pronounced than their N-oxide counterparts .
N-Oxide Benzimidazole-4,7-dione Derivatives (e.g., Compounds 6a–d)
- Synthesis : Derived from benzimidazole-4,7-diones via hydrogen peroxide-mediated oxidation under reflux .
- Activity: Compound 6b demonstrated a hypoxia/normoxia cytotoxic coefficient (HNC) of 12.5, comparable to tirapazamine (HNC = 15), a clinical hypoxia-activated prodrug . Stability studies using UPLC revealed half-lives >24 hours in physiological solvents, critical for sustained bioreductive activity .
Key Comparative Data
Mechanistic Insights
- Redox Activation: N-oxide derivatives (e.g., 6a–d) undergo enzymatic reduction in hypoxic environments, generating cytotoxic radicals that damage DNA . This mechanism is absent in non-oxide analogs like 5a–d, which rely on direct topoisomerase I inhibition .
- DNA Interaction : While palladium complexes of salicylaldehydes (unrelated structurally) intercalate with DNA , benzimidazole-diones likely target topoisomerases or hypoxia-inducible factors .
生物活性
3,5-Dihydroimidazo[4,5-f]benzimidazole-4,8-dione is a compound of increasing interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 220.20 g/mol
This compound features a fused imidazole and benzimidazole ring system that contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells. The IC values were found to be in the range of 30-100 µM depending on the cell line and treatment duration .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through caspase activation. Studies using caspase 3/7 assays indicated that exposure to this compound significantly increased apoptotic cell death in hypoxic conditions .
- DNA Damage Induction : The compound has been shown to cause DNA damage in cancer cells, which is a critical factor in its anticancer activity. This was assessed using DNA destruction assays that confirmed increased DNA fragmentation upon treatment .
- Hypoxia Selectivity : Research suggests that this compound may selectively target hypoxic tumor environments, making it a promising candidate for further development as a hypoxia-selective anticancer agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other benzimidazole derivatives:
Compound Name | Structure | IC (µM) | Mechanism of Action |
---|---|---|---|
This compound | Structure | 30-100 | Apoptosis induction and DNA damage |
Benzimidazole-4,7-dione | Structure | 79.5 - 500 | Apoptosis induction |
Tirapazamine | Structure | 166 | Hypoxia-selective cytotoxicity |
Case Studies
A notable study examined the effects of this compound on A549 and WM115 cell lines under both normoxic and hypoxic conditions. The results indicated a marked increase in caspase activity and DNA damage in hypoxic conditions compared to normoxic conditions .
Summary of Findings from Case Studies
- Caspase Activation : Increased levels of caspase activity were observed after treatment with the compound.
- DNA Damage : Significant DNA fragmentation was noted in treated cells.
- Cell Viability : The compound effectively reduced cell viability in a dose-dependent manner.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione, and what key reaction parameters influence yield and purity?
- Methodological Answer: The synthesis typically involves cyclocondensation reactions between diamines and aldehydes/ketones under controlled conditions. For example, refluxing diamine precursors with aldehydes in anhydrous solvents (e.g., DMSO or ethanol) at elevated temperatures (50–100°C) for 12–24 hours is a common approach . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency .
- Reaction time : Prolonged reflux (18–24 hours) improves yield but risks side reactions .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate imine formation and cyclization .
- Purification : Recrystallization using water-ethanol mixtures or column chromatography ensures purity .
Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer:
- 1H/13C-NMR : Analyze in DMSO-d₆ or CDCl₃ at 400–600 MHz to confirm proton environments and carbon frameworks. For example, imidazole protons typically resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC/UPLC : Use C18 columns with acetonitrile-water gradients (0.1% formic acid) to assess purity (>95%) and detect degradation products .
- Elemental Analysis : Validate stoichiometry (C, H, N) within ±0.4% of theoretical values .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data across different studies?
- Methodological Answer:
- Standardized Assay Conditions : Control oxygen levels (normoxic vs. hypoxic), pH, and temperature to minimize variability .
- Dose-Response Curves : Perform IC₅₀/EC₅₀ studies across multiple cell lines (e.g., cancer vs. normal) to identify context-dependent effects .
- Metabolite Profiling : Use LC-MS/MS to monitor stability under physiological conditions (e.g., plasma half-life, reactive metabolite formation) .
- Theoretical Modeling : Apply DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity discrepancies .
Q. How can factorial design be applied to optimize the synthesis conditions for this compound, and what variables should be prioritized?
- Methodological Answer:
- Variables : Temperature, solvent polarity, catalyst concentration, and reaction time .
- Design : Use a 2⁴ factorial matrix to screen interactions. For example:
Factor | Low Level | High Level |
---|---|---|
Temperature | 50°C | 100°C |
Solvent (DMSO%) | 50% | 100% |
Catalyst (AcOH) | 2 drops | 5 drops |
Time | 12 h | 24 h |
- Response Surface Methodology (RSM) : Identify optimal conditions for maximizing yield while minimizing byproducts . Prioritize solvent and temperature due to their significant impact on reaction kinetics .
Q. What are the challenges in elucidating the reaction mechanism for the formation of the imidazo-benzimidazole core, and what mechanistic studies are advised?
- Methodological Answer:
- Challenges : Competing pathways (e.g., radical vs. ionic mechanisms) and intermediate instability .
- Mechanistic Probes :
- Isotopic Labeling : Use ¹⁵N-labeled diamines to track nitrogen incorporation into the heterocycle .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
- In Situ Spectroscopy : Monitor intermediates via FT-IR or Raman spectroscopy during reflux .
- Computational Studies : Perform DFT simulations (e.g., Gaussian 16) to map energy profiles for proposed pathways .
属性
IUPAC Name |
3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c13-7-3-4(10-1-9-3)8(14)6-5(7)11-2-12-6/h1-2H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBDXKUYTMQOMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)C3=C(C2=O)N=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723643 | |
Record name | Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111886-16-9 | |
Record name | Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。